molecular formula C20H25N5O3 B2888657 3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-24-5

3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2888657
CAS RN: 876901-24-5
M. Wt: 383.452
InChI Key: MMELQGOJOBLIGC-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity . These derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amines with carbonyl compounds . For example, photochemical condensation of 2-aminobenzimidazole and 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of KOH and DMF has been demonstrated .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms . The specific compound you mentioned likely has additional functional groups attached to the pyrimidine ring, which could influence its reactivity and biological activity.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including protodeboronation . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .

Scientific Research Applications

Tautomerism and Molecular Interactions

Tautomerism in nucleic acid bases, including purines and pyrimidines, plays a significant role in DNA replication and RNA synthesis. Molecular interactions affecting tautomeric equilibria can have profound implications on the stability and biological functions of these molecules, potentially influencing drug design and the development of therapeutic agents (Person et al., 1989).

Bioactive Fused Heterocycles as Enzyme Inhibitors

Purine-utilizing enzymes (PUEs) are critical in the catabolism of nitrogen-containing bases. Inhibitors targeting these enzymes, often designed based on purine and pyrimidine structures, hold therapeutic potential for treating diseases like cancer, malaria, and autoimmune disorders (Chauhan & Kumar, 2015).

Pyrimidine Metabolism in Cancer

Research on pyrimidine metabolism (PyM) in cancer highlights its non-proliferative roles, including effects on cell differentiation and metastasis. Understanding these roles can lead to new therapeutic strategies targeting cancer cell metabolism (Siddiqui & Ceppi, 2020).

Therapeutic Applications of P2 Receptor Antagonists

P2 purinergic receptors, which bind purines and pyrimidines, are implicated in several disorders. Antagonists targeting these receptors are explored for therapeutic uses, including pain management and treatment of cancer and thrombosis (Ferreira, Alves, & Soares-Bezerra, 2019).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines are investigated for their applications in optoelectronic materials. These compounds, through incorporation into π-extended conjugated systems, show potential in creating novel materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact molecular structure and its biological activity. Some pyrimidine derivatives have shown promising anticancer activity, but their use would need to be carefully controlled due to the potential for side effects .

Future Directions

The future research directions in the field of pyrimidine derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activity. There is particular interest in developing pyrimidine derivatives as potential anticancer agents .

properties

IUPAC Name

3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-13-11-24(15-8-6-5-7-14(15)2)19-21-17-16(25(19)12-13)18(26)23(9-10-28-4)20(27)22(17)3/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMELQGOJOBLIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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